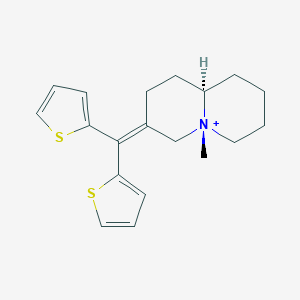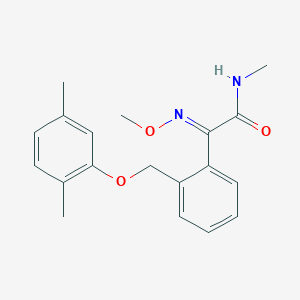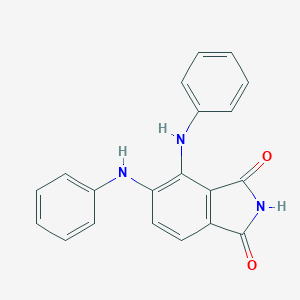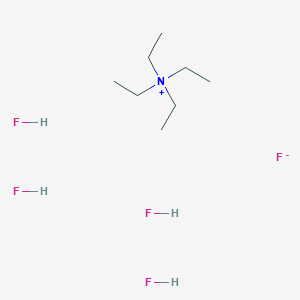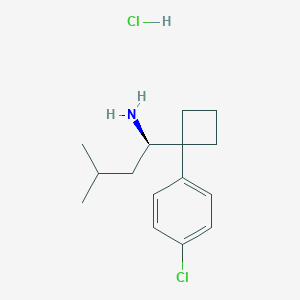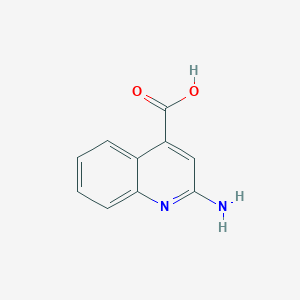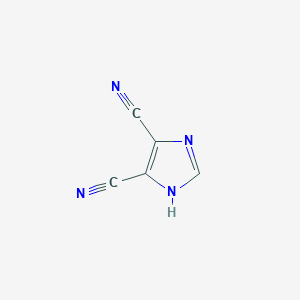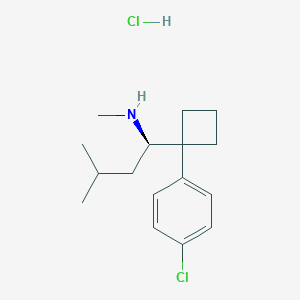
2-(chloromethyl)-5-fluoro-1H-benzimidazole
Vue d'ensemble
Description
2-(Chloromethyl)-5-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of chloromethyl and fluoro substituents on the benzimidazole core structure can significantly influence its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-chloromethyl-1H-benzimidazole can be synthesized by reacting o-phenylenediamine with chloroacetic acid, followed by further functionalization to yield various derivatives . Fluorinated benzimidazole nucleosides have been synthesized as antivirals, starting from trichlorobenzimidazole and fluorinated sugar analogs, indicating the versatility of benzimidazole chemistry . Additionally, solid-phase synthesis methods have been developed for the preparation of substituted benzimidazoles, demonstrating the adaptability of this scaffold for generating diverse compound libraries .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. For example, 2-chloromethyl-1H-benzimidazole hydrochloride has been characterized to crystallize in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds . Computational methods like DFT calculations complement these experimental techniques by providing insights into the optimized geometrical structure, vibrational frequencies, and electronic properties of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of different substituents. The fluorine atom can also influence the reactivity of the molecule, as seen in the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives, where fluorination was achieved using a specific fluorinating reagent . These reactions expand the chemical space of benzimidazole derivatives, enabling the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing groups like chlorine and fluorine can affect the charge distribution within the molecule, as well as its stability and reactivity . The spectral properties, such as NMR chemical shifts and UV/vis absorption, provide valuable information about the electronic environment of the atoms within the molecule . These properties are crucial for understanding the interaction of benzimidazole derivatives with biological targets and their potential as therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Characterization
Microwave-Assisted Synthesis and Antibacterial Activity : 2-Chloromethyl-1H-benzimidazole derivatives synthesized using microwave-assisted synthesis showed significant antibacterial activity, characterized by techniques like TLC and IR data (Patil et al., 2016).
Synthesis and Spectral Characterization : Different heterocycles were used for condensing 2-Chloromethyl-1H-benzimidazole, with compounds characterized by IR, NMR, and elemental analysis, showing potential in vitro antimicrobial activity (Mahalakshmi & Chidambaranathan, 2015).
Molecular Structure and Biological Studies
Structural Studies and Antibacterial Activity : Extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride using X-ray crystallography and other techniques revealed an infinite chain structure, with the compound also exhibiting antibacterial activity (Ghani & Mansour, 2012).
Synthesis and Antimicrobial Evaluation : A library of benzimidazole derivatives, including 2-(chloromethyl)-1H-benzimidazole, showed antimicrobial activity, with some compounds comparable to ciprofloxacin against MRSA strains (Alasmary et al., 2015).
Antifungal and Antimicrobial Properties
Fungicidal Activity of Heterocyclic Derivatives : Synthesized compounds containing 2-Chloromethyl benzimidazoles demonstrated better fungicidal activities than commercially used fungicides (Mishra et al., 1993).
DNA Topoisomerase I Inhibitors : 1H-Benzimidazole derivatives, including those related to 2-(chloromethyl)-5-fluoro-1H-benzimidazole, acted as inhibitors of mammalian type I DNA topoisomerases, contributing to their potential therapeutic applications (Alpan et al., 2007).
Novel Antimicrobial Agents : Benzimidazole–quinolone hybrids, including derivatives of 2-(chloromethyl)-1H-benzimidazole, showed notable antimicrobial activity against resistant strains, with low toxicity and promising therapeutic potential (Wang et al., 2018).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with it.
Orientations Futures
This involves predicting or suggesting future research directions based on the current understanding of the compound.
For a comprehensive analysis of a specific compound, it’s best to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are novel or not widely studied. It’s also important to note that interpretation of some of this information, like spectroscopic data or reaction mechanisms, requires specialized knowledge in chemistry.
Propriétés
IUPAC Name |
2-(chloromethyl)-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCWWHNSUKYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465734 | |
| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
CAS RN |
156144-42-2 | |
| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



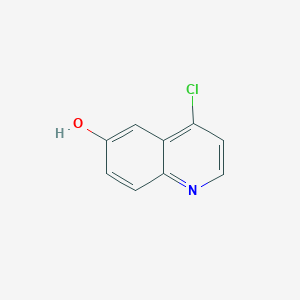
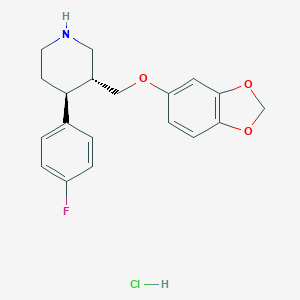
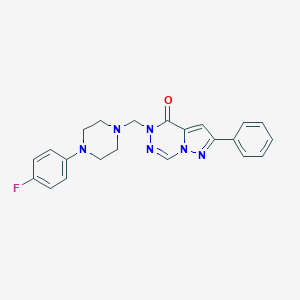
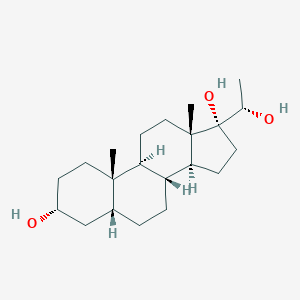
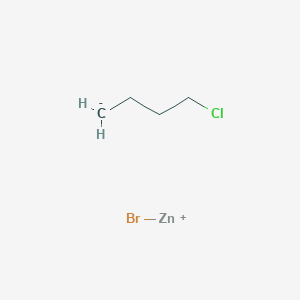
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
